The compound "N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide" represents a class of organic molecules that have garnered interest in the pharmaceutical industry due to their potential therapeutic applications. The structural complexity of this compound suggests a specific interaction with biological targets, which could be exploited for medicinal purposes. The analysis of similar compounds has shown promising results in various fields, including the treatment of convulsions and the prevention of intimal hyperplasia.
The study of related acetamide derivatives has revealed their potential in treating seizures. For example, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide demonstrated significant protection against seizures in both the maximal electroshock seizure (MES) test and electric kindling models in rodents1. This indicates that our compound could be explored for its efficacy in epilepsy treatment and other seizure-related disorders.
Another area of application is in the treatment of cardiovascular diseases. A novel chymase inhibitor closely related to our compound of interest has been shown to suppress intimal hyperplasia, which is a common pathological event following vascular injury, often leading to restenosis2. The inhibitor effectively reduced chymase activity in the injured arteries without affecting other enzymes like angiotensin-converting enzyme, highlighting the specificity of the interaction and the potential for targeted therapeutic applications2.
The synthesis of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a multi-step process that typically employs N,N-dimethylformamide as a solvent and toluene-4-sulfonic acid as a catalyst.
The molecular structure of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside can be described as follows:
Spectroscopic data such as NMR confirms the identity and purity of the synthesized compound, with notable peaks corresponding to various protons in the structure .
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside participates in several chemical reactions:
These reactions are significant for synthesizing complex carbohydrates and studying their biological functions .
The mechanism of action for benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside primarily involves its role as a glycosyl donor in enzymatic reactions or chemical syntheses:
The reactivity and selectivity in these mechanisms are influenced by the stereochemistry and functional groups present in the molecule .
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside finds several applications in scientific research:
The compound’s systematic name reflects its intricate protective group arrangement and stereochemical features. The IUPAC name—N-[(4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide—encodes critical structural details [1] . The prefix "4,6-O-benzylidene" denotes the acetal bridge between the C4 and C6 hydroxyl groups, formed via condensation with benzaldehyde. "2-Acetamido-2-deoxy" specifies the nitrogen-containing substituent at C2 (where the hydroxyl group is replaced by an acetamido moiety), while "α-D-glucopyranoside" confirms the glucose ring configuration with an α-anomeric benzyl group. The CAS registry number (13343-63-0) provides a unique identifier for chemical databases and commercial sourcing [1] [2]. Synonymous designations include Benzyl 4,6-O-benzylidene-α-D-GlcNAc and N-Acetyl-1-O-benzyl-4-O,6-O-benzylidene-α-D-glucosamine, which emphasize its role as a protected N-acetylglucosamine derivative [1] [4].
Table 1: Nomenclature Components
Component | Structural Significance |
---|---|
N-[(4aR,6S,7R,8R,8aS)-...] | Absolute stereochemistry at chiral centers (C4a, C6, C7, C8, C8a) |
Hexahydropyrano[3,2-d][1,3]dioxin | Fused bicyclic system from benzylidene acetal formation |
6-(Benzyloxy) | Benzyl ether at C6 position |
2-Phenyl | Benzylidene phenyl group |
The molecular formula C₂₂H₂₅NO₆ was established through high-resolution mass spectrometry and elemental analysis [1] . This composition accounts for:
The molecular weight is 399.44 g/mol, calculated as follows:
The compound exhibits well-defined stereochemistry critical to its function in glycosylation reactions. The α-D-gluco configuration is confirmed by:
This derivative displays distinct solid-state characteristics governed by its protective groups:
Table 2: Thermal and Physical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 256–261°C (decomposition) | Capillary method |
Density | 1.30 ± 0.1 g/cm³ | Predicted by X-ray crystallography |
Solubility | 10–15 mg/mL in DMSO | 25°C |
Optical Rotation | +115° ± 3° | 20°C, c=1 in pyridine |
The thermal decomposition pathway involves cleavage of the benzylidene acetal above 260°C, releasing benzaldehyde and generating a free diol intermediate, followed by degradation of the N-acetyl moiety. Stability is maintained at low temperatures (–20°C), where crystalline integrity prevents hydrolysis [1] [2]. The pKₐ (predicted: 12.71 ± 0.70) suggests weak acidity at the C8 hydroxyl, aligning with low proton dissociation in alcoholic groups [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7